TCO-PEG3-Amine
Description
Contextualizing TCO-PEG3-Amine within Contemporary Chemical Research
This compound is a chemical compound that has gained prominence in contemporary chemical research, particularly in the field of chemical biology. It is characterized by its heterobifunctional nature, incorporating both a trans-cyclooctene (B1233481) (TCO) moiety and a primary amine group, linked by a triethylene glycol (PEG3) spacer conju-probe.combroadpharm.com. This unique architecture positions this compound as a versatile building block for creating complex molecular conjugates broadpharm.comchemimpex.com. Its utility stems from the distinct reactivity of its functional groups, enabling selective chemical modifications and linkages crucial for various research applications conju-probe.comchemimpex.com.
Significance of PEG-based Heterobifunctional Linkers in Bioorthogonal Chemistry
PEG-based heterobifunctional linkers, such as this compound, are highly significant in bioorthogonal chemistry. Bioorthogonal reactions are chemical transformations that can occur within living systems without interfering with native biochemical processes conju-probe.comtcichemicals.com. The PEG (polyethylene glycol) spacer in these linkers serves multiple critical roles. It enhances the solubility of the compound in aqueous environments, which is essential for biological applications conju-probe.comchemimpex.com. Additionally, the flexible PEG chain helps to reduce aggregation and minimize steric hindrance, allowing the reactive groups to efficiently interact with their targets conju-probe.comsigmaaldrich.comaxispharm.com. The heterobifunctional nature means the linker possesses two different reactive groups, allowing for sequential or orthogonal conjugation to different molecules conju-probe.combroadpharm.com. This compound's TCO group is particularly valuable for its participation in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines, a cornerstone of fast and selective bioorthogonal click chemistry conju-probe.comtcichemicals.comalfa-chemistry.cominterchim.frmedchemexpress.combroadpharm.com.
Overview of Research Paradigms Utilizing this compound
This compound is utilized across several key research paradigms in chemical biology and related fields. Its primary application lies in bioconjugation, where it serves as a linker to attach biomolecules like peptides, proteins, and nucleic acids to various surfaces or other molecules broadpharm.comchemimpex.com. This is facilitated by the amine group, which can react with activated esters, carboxylic acids, or carbonyls broadpharm.combioglyco.com. The TCO moiety then provides a handle for subsequent conjugation via the rapid and bioorthogonal IEDDA reaction with tetrazines conju-probe.comtcichemicals.comalfa-chemistry.cominterchim.frmedchemexpress.combroadpharm.com. This dual reactivity makes this compound valuable in the development of targeted therapies, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise linking of different functional molecules is required chemimpex.commedchemexpress.comtargetmol.com. Furthermore, it finds application in molecular imaging, diagnostics, and the synthesis of functionalized polymers conju-probe.comchemimpex.combroadpharm.comaxispharm.com. The rapid kinetics and biocompatibility of the TCO-tetrazine click reaction enabled by this linker are particularly advantageous for applications in complex biological systems, including live cells conju-probe.combroadpharm.comaxispharm.com.
Here is a summary of some properties and applications:
| Property | Description | Source(s) |
| Molecular Formula | C17H32N2O5 (Note: Variations exist) | conju-probe.combroadpharm.comprecisepeg.com |
| Molecular Weight | 344.45 or 344.5 (Note: Variations exist) | conju-probe.combroadpharm.comprecisepeg.com |
| Functional Groups | trans-Cyclooctene (TCO), Primary Amine, Triethylene Glycol (PEG3) Spacer | conju-probe.combroadpharm.com |
| Reactivity (Amine) | Carboxylic acids, activated NHS esters, carbonyls | broadpharm.combioglyco.com |
| Reactivity (TCO) | Tetrazines (via IEDDA click chemistry) | conju-probe.comtcichemicals.comalfa-chemistry.com |
| Solubility | Enhanced in aqueous environments by PEG spacer | conju-probe.comchemimpex.com |
| Storage | Typically -20°C, avoid light, desiccate | conju-probe.combroadpharm.comprecisepeg.com |
| Research Application | Description | Source(s) |
| Bioconjugation | Attaching biomolecules (proteins, peptides, nucleic acids) to surfaces or other molecules. | broadpharm.comchemimpex.comconju-probe.com |
| Drug Delivery | Creating targeted drug delivery systems, including ADCs and PROTACs. | conju-probe.comchemimpex.commedchemexpress.comtargetmol.com |
| Molecular Imaging | Site-specific labeling for diagnostic and research imaging techniques (e.g., PET/SPECT imaging). | conju-probe.combroadpharm.comaxispharm.com |
| Diagnostics | Developing diagnostic tools by facilitating the attachment of imaging agents or probes to biomolecules. | chemimpex.comaxispharm.com |
| Polymer Chemistry | Synthesis of functionalized polymers for various material science applications. | chemimpex.com |
| Chemical Biology | Enabling reactions in complex biological systems, including live cells, due to bioorthogonal properties. | conju-probe.combroadpharm.comaxispharm.com |
Structure
3D Structure
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIOVAPNQNBQKL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Tco Peg3 Amine
Methodologies for TCO-PEG3-Amine Synthesis
The synthesis of functionalized trans-cyclooctenes, such as the TCO core of this compound, is a non-trivial process due to the high ring strain of the trans-isomer. The most prevalent method for creating the TCO ring is the photochemical isomerization of its stable cis-cyclooctene (CCO) counterpart. nih.govtennessee.edu
The general synthetic approach involves several key steps:
Functionalization of a CCO precursor: The synthesis often starts with a commercially available CCO derivative, such as cis-cyclooct-4-enol. nih.gov This precursor can be modified to introduce the necessary PEG-amine linker.
Photoisomerization: The CCO-PEG3-Amine precursor is then irradiated with UV light, typically at a wavelength of 254 nm, to induce the conversion to the trans-isomer. tennessee.edu This process often requires the use of a singlet sensitizer, like methyl benzoate, which absorbs light at wavelengths other than 254 nm, allowing the CCO molecule to absorb the high-frequency light needed for isomerization. tennessee.edu
Selective Isolation of the TCO Isomer: A significant challenge in this synthesis is that the equilibrium between the cis and trans isomers heavily favors the more stable cis form. tennessee.edu To achieve a viable yield of the TCO product, the trans-isomer must be actively removed from the reaction mixture as it is formed, thereby shifting the equilibrium toward the product. tennessee.edu This is commonly accomplished using column chromatography with silica gel impregnated with silver nitrate (AgNO₃). The silver cations (Ag⁺) form a reversible complex with the π-electrons of the trans-alkene, effectively trapping the TCO isomer, while the CCO isomer passes through. tennessee.edu The TCO isomer can then be released from the column. This entire process can be conducted in a closed-loop flow system to improve efficiency. nih.gov
The multi-step nature of this synthesis and the specialized photochemical equipment required contribute to the cost of TCO-based reagents. tennessee.edu
Functionalization of the Amine Moiety for Bioconjugation
The primary amine (-NH₂) on the this compound linker is a versatile functional group for attaching the TCO moiety to biomolecules, most commonly through the formation of stable amide bonds. broadpharm.combroadpharm.com This can be achieved by reacting with either N-hydroxysuccinimide (NHS) activated esters or carboxyl groups in the presence of chemical activators.
The reaction of this compound with an NHS-activated ester is a widely used method for labeling proteins, antibodies, and other amine-containing molecules. escholarship.orgbioglyco.com The NHS ester provides a reactive site that readily couples with the primary amine of the TCO linker.
The reaction proceeds via nucleophilic attack of the primary amine on the ester, forming a stable amide bond and releasing NHS as a leaving group. escholarship.org This reaction is typically carried out in aqueous buffers. However, a critical consideration is the competition between the amine reaction and the hydrolysis of the NHS ester, which also occurs in aqueous environments. escholarship.org The rate of hydrolysis increases significantly with pH. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. escholarship.org Therefore, the reaction is often performed at a slightly basic pH (7-9) to ensure the amine is sufficiently nucleophilic while minimizing excessive hydrolysis, and a molar excess of the NHS ester reagent may be used to compensate for losses due to hydrolysis. escholarship.orgaxispharm.com
Table 1: Factors Affecting this compound Conjugation to NHS Esters
| Parameter | Effect | Rationale |
|---|---|---|
| pH | Optimal range is typically 7-9. axispharm.com | Balances amine nucleophilicity (higher at higher pH) against NHS ester hydrolysis (faster at higher pH). escholarship.org |
| Concentration | Higher protein/biomolecule concentration is preferred. | Favors the bimolecular reaction with the amine over the unimolecular hydrolysis of the NHS ester. escholarship.org |
| Temperature | Reactions are often performed at room temperature or 4°C. | Lower temperatures can slow the rate of hydrolysis, but may also slow the desired conjugation reaction. escholarship.org |
| Buffer | Amine-free buffers (e.g., PBS, MES) must be used. | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester. |
To conjugate this compound to a biomolecule's carboxyl group (-COOH), found in acidic amino acid residues (aspartic acid, glutamic acid) or at the C-terminus of proteins, a coupling agent is required. vectorlabs.comthermofisher.com Carbodiimides, particularly the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the most common activators for this purpose. thermofisher.com
The EDC-mediated coupling process involves two main steps:
Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. thermofisher.com
Reaction with the Amine: This intermediate is susceptible to nucleophilic attack by the primary amine of this compound, resulting in a stable amide bond and the release of an EDC-urea byproduct. thermofisher.com
A key challenge with this method is the instability of the O-acylisourea intermediate in water, which can quickly hydrolyze, regenerating the original carboxyl group. thermofisher.com To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. EDC first reacts with the carboxyl group, and the resulting intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then react more efficiently with the this compound. thermofisher.com
Other powerful coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be used. HATU is known for its high efficiency, faster reaction times, and ability to reduce the risk of side reactions like racemization, making it a preferred choice in many synthetic protocols. peptide.comnih.gov
Table 2: Comparison of Common Carboxyl Group Activators for Amine Conjugation
| Activator | Mechanism | Advantages | Considerations |
|---|---|---|---|
| EDC | Forms reactive O-acylisourea intermediate. thermofisher.com | Water-soluble reagent and byproduct. peptide.com | Intermediate is unstable and prone to hydrolysis in aqueous solution. thermofisher.com |
| EDC / NHS | Forms a more stable, amine-reactive NHS ester intermediate. thermofisher.com | Higher coupling efficiency; allows for two-step procedures. thermofisher.com | Requires an additional reagent. |
| HATU | Forms an active HOBt ester. peptide.com | High efficiency, fast reaction rates, less racemization. peptide.comnih.gov | Higher cost compared to EDC. |
Considerations for TCO Isomerism and Reactivity in Derivatization
The utility of this compound is fundamentally linked to the unique properties of the trans-cyclooctene (B1233481) ring. Its high strain energy is the driving force for its rapid reaction with tetrazines, but it is also the source of its inherent instability. nih.gov
The strained trans configuration of the TCO ring is thermodynamically unstable and can isomerize back to the more stable, unreactive cis-cyclooctene (CCO) form. broadpharm.combroadpharm.com This isomerization renders the molecule useless for the intended bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. broadpharm.com The rate of this isomerization can be accelerated by several factors, including:
Storage: TCO compounds are not recommended for long-term storage due to their propensity to isomerize over time. broadpharm.combroadpharm.com
Thiols: The presence of thiols, such as those found in cell culture media or from cysteine residues, can catalyze the isomerization to CCO. researchgate.net
Copper Ions: Certain copper-containing proteins have also been shown to promote TCO isomerization. researchgate.net
This inherent instability means that TCO reagents must be handled and stored carefully, and their stability under specific experimental conditions should be considered. researchgate.net
The reactivity of TCO in the IEDDA reaction is directly related to the degree of conformational strain in the eight-membered ring. nih.gov Different TCO derivatives have been designed to exist in more strained conformations, leading to dramatically increased reaction rates. nih.govnih.gov
The parent TCO molecule typically adopts a relatively stable "crown" conformation. By introducing structural modifications, the ring can be forced into a more strained "half-chair" conformation, which more closely resembles the transition state of the Diels-Alder reaction. nih.govresearchgate.net This pre-distortion of the molecule lowers the activation energy of the reaction, resulting in faster kinetics.
Prominent examples of these "conformationally strained" TCOs include:
s-TCO: A TCO ring fused with a cis-cyclopropane ring, which forces the TCO into a half-chair conformation. This derivative reacts approximately 160 times faster with diphenyl-s-tetrazine than the parent TCO. nih.govnih.gov
d-TCO: A TCO ring fused with a cis-dioxolane ring. This modification also imposes a strained half-chair conformation and increases hydrophilicity. It shows a 27-fold rate enhancement compared to the original TCO. nih.govresearchgate.net
The choice of TCO isomer is therefore a critical determinant of the efficiency of a bioconjugation experiment, with more strained isomers enabling faster labeling, particularly at low concentrations of reactants. nih.gov
Table 3: Reaction Rates of TCO Isomers with 3,6-Diphenyl-s-tetrazine
| TCO Derivative | Key Feature | Relative Rate Constant (k₂) | Fold Increase vs. TCO |
|---|---|---|---|
| TCO | Parent, crown conformation | ~19 M⁻¹s⁻¹ | 1x |
| d-TCO | Fused cis-dioxolane ring, strained half-chair | ~513 M⁻¹s⁻¹ | ~27x nih.govresearchgate.net |
| s-TCO | Fused cis-cyclopropane ring, strained half-chair | ~3100 M⁻¹s⁻¹ | ~160x nih.gov |
Note: Reaction rates are approximate and can vary based on solvent and specific tetrazine reaction partner.
Advanced Applications in Bioorthogonal Click Chemistry
Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) with Tetrazine Derivatives
The reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine derivative is a cornerstone of modern bioorthogonal chemistry, often referred to as the fastest click reaction currently available. conju-probe.comnih.govinterchim.fr This reaction, a type of Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) cycloaddition, involves an electron-deficient diene (the tetrazine) reacting with an electron-rich, strained dienophile (the TCO). nih.goviris-biotech.de The high internal strain of the double bond in the TCO ring is a key driver of the reaction's speed. tcichemicals.comtcichemicals.com The process begins with a [4+2] cycloaddition to form a transient, bridged intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), resulting in a stable dihydropyridazine linkage. conju-probe.comiris-biotech.deconju-probe.com
A defining feature of the SPIEDAC reaction between TCO and tetrazine is its exceptional kinetics. interchim.fr The reaction proceeds with second-order rate constants that are among the highest of any bioorthogonal reaction, with reported values ranging from approximately 800 M⁻¹s⁻¹ to as high as 30,000 M⁻¹s⁻¹. nih.govinterchim.friris-biotech.de Some studies have recorded rates up to 10⁶ M⁻¹s⁻¹. nih.govtcichemicals.com This rapid reactivity allows for the efficient conjugation of molecules even at very low concentrations, which is typical for biological systems. iris-biotech.de
The kinetics are influenced by the electronic properties of the reactants; electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can accelerate the reaction rate. nih.gov The reaction demonstrates remarkable selectivity and maintains its rapid pace in complex aqueous environments, including cell media and lysates. conju-probe.comsigmaaldrich.com This enables the specific labeling of biomolecules amidst a vast excess of other potentially reactive functional groups. conju-probe.com
| Click Chemistry Reaction | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Biocompatibility |
| SPIEDAC (TCO-Tetrazine) | 1 - 10⁶ nih.govtcichemicals.comacs.org | No iris-biotech.detcichemicals.com | High conju-probe.comconju-probe.com |
| SPAAC (Strain-Promoted) | 10⁻² - 1 tcichemicals.comnih.gov | No | High |
| CuAAC (Copper-Catalyzed) | 10¹ - 10² nih.gov | Yes (Copper) | Limited due to catalyst toxicity iris-biotech.de |
This table provides a comparative overview of different click chemistry reactions, highlighting the superior kinetics of SPIEDAC.
The SPIEDAC ligation between TCO-PEG3-Amine and tetrazines is a catalyst-free reaction. tcichemicals.comtcichemicals.com This is a significant advantage over first-generation click reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), as the copper catalyst can be cytotoxic and interfere with biological processes. iris-biotech.denih.gov The absence of a metal catalyst enhances the biocompatibility of the reaction, making it suitable for applications in living cells and whole organisms. conju-probe.comtcichemicals.com
Furthermore, the reaction does not require any accessory reagents or reducing agents, such as DTT, simplifying experimental protocols and preserving the integrity of sensitive biological samples. conju-probe.cominterchim.frconju-probe.com The reaction proceeds efficiently under mild buffer conditions and physiological temperatures. conju-probe.com
This compound as a Bioorthogonal Probe
This compound is a heterobifunctional linker, meaning it contains two different reactive groups. conju-probe.com The primary amine group serves as a versatile handle for attaching the TCO moiety to a wide range of molecules, including proteins, peptides, and other biopolymers, often through reaction with activated esters like NHS esters or carboxyl groups. vectorlabs.combroadpharm.com
Once a molecule of interest is functionalized with this compound, the exposed TCO group acts as a bioorthogonal "handle." This handle can then be targeted with a complementary molecule bearing a tetrazine. This strategy is central to many modern biological research techniques, including:
Fluorescent Imaging: A TCO-labeled protein can be visualized in living cells by introducing a tetrazine-conjugated fluorophore. conju-probe.comnih.gov
Drug Delivery: A TCO-modified antibody can be used to target a tumor, followed by the administration of a tetrazine-linked drug, a strategy known as pretargeting. conju-probe.comnih.govnih.gov
Drug Target Identification: TCO-functionalized small molecules can be used to identify their binding partners within a cell. conju-probe.comconju-probe.com
The combination of the amine for stable conjugation and the TCO for rapid, specific, and bioorthogonal "clicking" makes this compound a powerful and widely used probe in chemical biology. broadpharm.comnih.gov
Tco Peg3 Amine in Bioconjugation Methodologies
Strategies for Covalent Attachment of Biomolecules
The primary amine of TCO-PEG3-Amine provides a versatile anchor point for covalent attachment to a wide array of biomolecules. The specific strategy depends on the available functional groups on the target molecule.
Proteins and antibodies are frequently modified using this compound for applications in targeted drug delivery, such as in the creation of antibody-drug conjugates (ADCs), and for advanced imaging studies. chemimpex.commedchemexpress.comlboro.ac.uk
Amine-to-Amine Coupling: A common strategy involves targeting the primary amines on the side chains of lysine (B10760008) residues, which are typically abundant and surface-exposed on proteins and antibodies. This is often achieved by first converting the amine on this compound to a more reactive species or by using a homobifunctional crosslinker. However, a more direct approach is to target the protein's carboxyl groups.
Amine-to-Carboxyl Coupling: The amine group of the linker can be covalently attached to the carboxylic acid groups on the side chains of aspartic acid or glutamic acid residues. vectorlabs.com This reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active intermediate that subsequently reacts with the amine, resulting in a stable amide bond.
The principles of protein conjugation extend to smaller biomolecules like peptides and oligonucleotides, which are used in various therapeutic and diagnostic contexts. chemimpex.com
Peptide Conjugation: this compound can be conjugated to a peptide's C-terminal carboxyl group or the side chains of acidic amino acids (aspartic acid, glutamic acid) using EDC chemistry. Alternatively, if the peptide is synthesized with a specific functional group, such as an NHS ester, it can react directly with the linker's amine.
Oligonucleotide Conjugation: For oligonucleotides, the linker is typically attached at a specific, pre-modified position. Synthetic oligonucleotides can be ordered with terminal carboxyl or NHS ester modifications, allowing for straightforward coupling with the amine group of this compound. This enables the subsequent attachment of the oligonucleotide to a tetrazine-modified protein, surface, or imaging agent. rsc.org
Optimization of Bioconjugation Efficiency and Yield
Achieving high efficiency and yield in bioconjugation reactions involving this compound requires careful optimization of reaction conditions for both the initial attachment and the subsequent bioorthogonal ligation.
Biomolecule + this compound → Biomolecule-TCO
Biomolecule-TCO + Tetrazine-Probe → Biomolecule-Conjugate-Probe
Optimization of the first step, the covalent attachment of the linker, is critical. For amine-to-carboxyl coupling using EDC, maintaining an optimal pH (typically 4.5-6.0) is important to activate the carboxyl groups while keeping the amine protonated but reactive. Molar ratios are also key; using a molar excess of the this compound linker can help drive the reaction to completion, increasing the degree of labeling (DOL) on the target biomolecule.
For the second step, the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine is exceptionally fast, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. rsc.org This high reactivity means that the reaction can proceed rapidly even at low concentrations, which is a major advantage when working with precious biomolecules. interchim.fr To ensure high yields, a slight molar excess (e.g., 1.1–5 equivalents) of the tetrazine-functionalized molecule is often used to ensure all TCO-modified biomolecules react. interchim.fr The reaction is typically performed in aqueous buffers at physiological pH and proceeds efficiently at room temperature or 4°C. interchim.fr
A key consideration for yield is the stability of the TCO group, which can slowly isomerize to its less reactive cis-cyclooctene form. researchgate.netresearchgate.net Therefore, TCO-modified biomolecules should be used in the subsequent click reaction step promptly or stored under recommended conditions (e.g., -20°C) to maintain reactivity. broadpharm.com
| Parameter | Optimization Strategy | Rationale |
| Molar Ratio (Step 1) | Use molar excess of this compound | Drives the initial conjugation reaction towards completion, increasing the labeling density on the biomolecule. |
| pH (Step 1) | Amine/NHS Ester: pH 7-9. Amine/EDC: pH 4.5-6.0 | Optimizes the reactivity of the specific functional groups involved in the initial covalent bond formation. interchim.fr |
| Molar Ratio (Step 2) | Use slight molar excess of tetrazine reagent | Ensures complete conversion of the TCO-labeled biomolecule to the final conjugate. interchim.fr |
| Concentration | Can be performed at low µM concentrations | The extremely fast kinetics of the TCO-tetrazine reaction allow for efficient ligation even with dilute samples. interchim.fr |
| TCO Stability | Use freshly prepared TCO-biomolecule or store at -20°C | Minimizes the isomerization of trans-cyclooctene (B1233481) to the less reactive cis-cyclooctene, preserving reactivity. researchgate.netbroadpharm.com |
Applications in Advanced Molecular Tool Development
Integration into Proteolysis Targeting Chimeras (PROTACs)
PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. medchemexpress.comnih.gov These chimeric molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. precisepeg.com The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov
TCO-PEG3-Amine as a Component of PROTAC Linker Design
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. nih.gov this compound is a valuable building block for the synthesis of PROTAC linkers due to its distinct chemical functionalities. medchemexpress.com The primary amine can be readily functionalized with a ligand for either the target protein or the E3 ligase through standard amide bond formation. The TCO group allows for the subsequent attachment of the second ligand, which has been pre-functionalized with a tetrazine, via the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA). medchemexpress.com This modular "click chemistry" approach offers significant advantages in the synthesis and optimization of PROTAC libraries. nih.gov
Structural Considerations for PROTACs Utilizing this compound
The length and flexibility of the PROTAC linker are paramount for the productive formation of the ternary complex. nih.gov The PEG3 component of this compound provides a flexible chain of a specific length, which can influence the relative orientation of the target protein and the E3 ligase within the ternary complex. This spatial arrangement is crucial for efficient ubiquitination. The optimal linker length is often determined empirically for each target protein and E3 ligase pair. Computational modeling and structural biology techniques are increasingly being used to guide the rational design of PROTAC linkers. springernature.comchemrxiv.orgconju-probe.com
While specific structural data for PROTACs incorporating the this compound linker are not yet widely available in peer-reviewed literature, the principles of linker design suggest that the defined length of the PEG3 spacer would contribute to a more predictable range of conformations, aiding in the rational design process.
Influence on E3 Ubiquitin Ligase and Target Protein Proximal Interactions
The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. The linker plays a crucial role in mediating the protein-protein interactions between the E3 ligase and the target protein. A well-designed linker can induce favorable interactions, leading to positive cooperativity in the formation of the ternary complex. The flexibility of the PEG3 spacer in this compound can allow for the necessary conformational adjustments to achieve an optimal interface between the two proteins. precisepeg.com The ability to synthetically vary the length of the PEG component in linkers is a key strategy for optimizing the degradation efficiency of PROTACs.
Radiochemistry and Radionuclide Conjugate Development
The TCO-tetrazine bioorthogonal reaction has found significant application in the field of radiochemistry, particularly for pretargeted imaging and therapy. nih.gov In this approach, a biomolecule, such as an antibody conjugated with a TCO group, is administered first, allowing it to accumulate at the target site. Subsequently, a small, rapidly clearing radiolabeled tetrazine is administered, which then "clicks" with the TCO-modified biomolecule in vivo. This strategy can significantly improve the target-to-background signal ratio in nuclear imaging.
This compound can be utilized in the development of radionuclide conjugates in several ways. The amine handle can be used to attach a chelator, which can then be used to complex a metallic radionuclide. For example, chelators for medically relevant isotopes such as Zirconium-89 (⁸⁹Zr) and Copper-64 (⁶⁴Cu) can be conjugated to this compound. thno.orgnih.gov The resulting TCO-functionalized chelator can then be reacted with a tetrazine-modified targeting vector.
Alternatively, this compound can be directly conjugated to a targeting molecule, such as a peptide or antibody, through its amine group. The TCO moiety then serves as a reactive handle for a radiolabeled tetrazine probe. A study on the synthesis of ⁶⁸Ga-labeled tetrazine tracers demonstrated the utility of TCO-PEG3-NH2 for the functionalization of porous silicon nanoparticles, which were subsequently used in a pretargeting strategy.
| Nanoparticle | Functionalization Reagent | Purpose | Radionuclide |
| Porous Silicon Nanoparticles | TCO-PEG3-NH2 | Surface modification for subsequent reaction with a radiolabeled tetrazine | ⁶⁸Ga |
Table 1: Example of this compound in Nanoparticle Functionalization for Radiochemistry.
Fluorescent Imaging and Diagnostic Agent Design
The development of fluorescently labeled molecules is crucial for a wide range of bioimaging applications, from fundamental cell biology research to in vivo diagnostics. This compound provides a convenient means to incorporate a fluorescent dye into a biomolecule of interest.
Conjugation of Imaging Agents for Enhanced Bioimaging
The primary amine of this compound can be readily reacted with a variety of commercially available amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. This allows for the straightforward synthesis of TCO-functionalized fluorophores. These fluorescent probes can then be used to label tetrazine-modified biomolecules in live cells or in vivo. nih.gov
A notable application of this technology is in the development of bioorthogonally activatable fluorescent probes. In one study, a near-infrared (NIR) cyanine-based dye containing a tetrazine moiety was developed for in vivo tumor imaging. medkoo.com This probe exhibited quenched fluorescence in its native state but showed a significant fluorescence enhancement upon reaction with a TCO-containing molecule. This "turn-on" fluorescence is highly desirable for in vivo imaging as it minimizes background signal. While this study did not use this compound directly, it highlights the potential of using the TCO-tetrazine reaction for creating advanced imaging agents. A similar compound, Fluorescein-PEG3-Amine, which contains a fluorescein dye instead of a TCO group, is also commercially available, demonstrating the utility of the PEG3-amine linker for conjugating fluorophores. medchemexpress.combroadpharm.com
The properties of some common fluorescent dyes that can be conjugated to this compound are summarized in the table below.
| Fluorescent Dye Class | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluorescein | ~494 | ~517 | Bright green fluorescence, pH-sensitive |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Bright, photostable, available in a wide range of wavelengths |
| Rhodamine | ~550 | ~575 | Photostable, less pH-sensitive than fluorescein |
Table 2: Properties of Common Amine-Reactive Fluorescent Dyes for Conjugation to this compound.
Strategies for Drug Target Identification
The quest to identify the specific biomolecules with which a drug interacts has led to the development of several powerful chemical proteomic techniques. This compound serves as a key building block in the synthesis of chemical probes for these methodologies, facilitating the covalent linkage of a bioactive molecule to a reporter or enrichment tag. This is primarily achieved through the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition reaction between the TCO group and a tetrazine-functionalized component.
One of the principal strategies for drug target identification involves the creation of a "probe" molecule by attaching a chemical handle to a known drug or bioactive compound. This is where this compound plays a crucial role. The primary amine of this compound can be readily coupled to a carboxylic acid or an activated ester on a small molecule of interest, forming a stable amide bond. This creates a drug-TCO conjugate that retains the pharmacological activity of the parent drug but is now equipped for subsequent bioorthogonal ligation.
A prominent example of this strategy, while not explicitly using the PEG3-Amine variant, showcases the power of the TCO-moiety in target discovery. The PARP1 inhibitor, Olaparib, was modified with a TCO group to create Olaparib-TCO. This modified drug was then used in live cells to identify its protein targets. The study successfully identified the known target, PARP1, and also discovered a previously unknown interactor, the DNA topoisomerase TOP2A. This demonstrates the potential of TCO-conjugates to uncover novel pharmacology.
The general workflow for such an experiment is as follows:
Probe Synthesis: The drug of interest is chemically modified with this compound. The PEG3 linker in this context is advantageous as it enhances the water solubility of the probe and extends the TCO group away from the drug, minimizing potential steric hindrance and preserving the drug's binding capabilities.
Cellular Treatment: Live cells are treated with the drug-TCO-PEG3-Amine conjugate, allowing it to bind to its intracellular targets.
Lysis and Bioorthogonal Labeling: The cells are lysed, and the resulting protein mixture is treated with a tetrazine-linked reporter tag, such as biotin or a fluorescent dye. The TCO group on the drug-protein complex reacts specifically and rapidly with the tetrazine, covalently attaching the reporter tag.
Enrichment and Identification: If a biotin tag is used, the tagged protein complexes can be enriched from the complex lysate using streptavidin-coated beads. The enriched proteins are then eluted, digested into smaller peptides, and identified using mass spectrometry.
This approach, often referred to as affinity-based protein profiling (AfBPP), allows for the unbiased identification of a drug's binding partners in a physiologically relevant context.
While direct research explicitly detailing the use of this compound in other advanced techniques such as photoaffinity labeling and activity-based protein profiling (ABPP) is not as readily available, its properties make it an ideal candidate for integration into these workflows.
In photoaffinity labeling , a photoreactive group is incorporated into the drug probe. Upon UV irradiation, this group forms a covalent bond with any nearby proteins, permanently "tagging" the drug's binding partners. A this compound linker could be used to attach both the photoreactive group and a reporter tag to the drug molecule, enabling subsequent enrichment and identification of the cross-linked proteins via the TCO-tetrazine click reaction.
In activity-based protein profiling (ABPP) , specialized probes are designed to covalently bind to the active sites of specific enzyme families. This allows for the assessment of enzyme activity in complex biological samples. This compound could be used to construct novel ABPP probes where the TCO group serves as a handle for the bioorthogonal attachment of a reporter tag after the probe has reacted with its target enzyme. This two-step approach can offer greater flexibility in experimental design.
Furthermore, the utility of this compound extends to the burgeoning field of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used as a linker in the synthesis of PROTACs, and its bioorthogonal reactivity can be exploited in strategies to identify the targets of novel PROTACs or to develop conditionally active PROTAC systems.
The following table summarizes the findings from a study that utilized a TCO-conjugated drug for target identification, illustrating the type of data that can be generated using this strategy.
| Parameter | Value | Significance |
| IC50 of Olaparib-TCO against PARP1 | 35.8 nM | Demonstrates that the TCO modification did not abolish the drug's binding to its known target. |
| Binding Affinity (Kd) of Olaparib-TCO to TOP2A | 3.7 nM | Quantifies the strong binding interaction with a newly identified off-target protein. |
| Binding Affinity (Kd) of Olaparib-TCO to PARP1 | 22 nM | Provides a quantitative measure of the drug's engagement with its intended target. |
This data underscores the power of using TCO-modified small molecules to not only confirm expected drug-target interactions but also to uncover novel, and potentially therapeutically relevant, off-targets. This compound, with its versatile amine handle and beneficial PEG spacer, is a key reagent that facilitates the creation of such powerful molecular tools for drug discovery.
Advancements in Functionalized Polymer and Material Science
Synthesis of Functionalized Polymers via TCO-PEG3-Amine Derivatization
The unique structure of this compound allows for a two-pronged approach to polymer functionalization. The primary amine group serves as a versatile handle for initial polymer derivatization. It can readily react with polymers containing carboxylic acid groups or activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This initial step effectively grafts the TCO-PEG3 moiety onto the existing polymer chain. nih.govexpresspolymlett.com
The real power of this functionalization comes from the TCO group, which is highly reactive towards tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.gov This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity under mild conditions without interfering with other functional groups. nih.gov This allows for the subsequent attachment of a wide array of molecules, including peptides, drugs, or other polymers, to the TCO-functionalized polymer.
For instance, a common strategy involves the initial reaction of a polymer with carboxyl groups with this compound in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a TCO-functionalized polymer. This intermediate can then be reacted with a tetrazine-modified molecule to create the final functionalized polymer. The hydrophilic PEG3 spacer in this compound enhances the solubility of the resulting polymer conjugates in aqueous media and minimizes steric hindrance. expresspolymlett.com
The table below outlines a generalized reaction scheme for the synthesis of a functionalized polymer using this compound.
| Step | Reactants | Reaction Type | Product |
| 1 | Polymer with Carboxylic Acid Groups, this compound, EDC/NHS | Amide Coupling | TCO-Functionalized Polymer |
| 2 | TCO-Functionalized Polymer, Tetrazine-Modified Molecule | IEDDA Cycloaddition | Final Functionalized Polymer |
Tailoring Polymer Properties for Specific Material Science Applications
The ability to introduce a wide variety of functional molecules onto a polymer backbone using this compound allows for the precise tailoring of material properties. This is particularly relevant in fields such as drug delivery and tissue engineering.
By attaching specific targeting ligands to a polymer via the TCO-tetrazine ligation, researchers can create materials that selectively bind to certain cell types. This has been explored in the development of targeted drug delivery systems where a TCO-functionalized polymer loaded with a therapeutic agent is directed to cancer cells by a tetrazine-modified antibody.
Furthermore, the incorporation of this compound can influence the mechanical properties of polymers. For example, in the formation of hydrogels, the density of cross-linking can be controlled by the stoichiometry of TCO and tetrazine functional groups. This allows for the tuning of properties such as stiffness, swelling ratio, and degradation rate to match the requirements of a specific application, for instance, as a scaffold for tissue regeneration.
The following table provides examples of how polymer properties can be tailored using this compound for different applications.
| Application | Property to be Tailored | Functional Moiety Attached via TCO-Tetrazine Ligation | Expected Outcome |
| Targeted Drug Delivery | Biocompatibility and Targeting | Targeting Ligand (e.g., antibody, peptide) | Enhanced drug accumulation at the target site |
| Tissue Engineering | Mechanical Strength and Biodegradability | Cross-linking agents with varying lengths and functionalities | Optimized scaffold properties for cell growth and tissue regeneration |
| Biosensing | Sensitivity and Selectivity | Biorecognition element (e.g., aptamer, enzyme) | Development of highly specific and sensitive biosensors |
Development of Environmentally Responsive and Smart Materials
A particularly exciting area of research is the use of this compound in the creation of "smart" materials that can respond to changes in their environment. These stimuli-responsive materials can undergo changes in their physical or chemical properties in response to triggers such as pH, temperature, or the presence of specific biomolecules.
The amine group in this compound can itself impart pH-responsiveness to a polymer. In acidic environments, the amine group becomes protonated, leading to changes in the polymer's solubility or conformation. This property has been exploited to create drug delivery systems that release their payload in the acidic microenvironment of tumors.
Moreover, the TCO-tetrazine click chemistry allows for the incorporation of other environmentally responsive moieties into a polymer structure. For instance, a thermoresponsive polymer could be functionalized with this compound and then cross-linked with a tetrazine-modified peptide that is a substrate for a specific enzyme. The resulting hydrogel would be stable under normal conditions but would degrade in the presence of the target enzyme, releasing an encapsulated drug.
The development of such smart materials opens up possibilities for a new generation of medical devices and therapies that can respond in a controlled and predictable way to biological cues.
The table below illustrates the potential for creating environmentally responsive materials using this compound.
| Stimulus | Responsive Moiety | Principle of Action | Potential Application |
| pH | Amine group on this compound | Protonation/deprotonation of the amine group alters polymer solubility or conformation. | pH-triggered drug release in acidic tumor microenvironments. |
| Temperature | Thermoresponsive polymer segment | A polymer that undergoes a phase transition at a specific temperature is incorporated. | Injectable hydrogels that solidify at body temperature for localized drug delivery. |
| Enzymes | Enzyme-cleavable peptide linker | A peptide sequence that can be cleaved by a specific enzyme is used as a cross-linker. | Enzyme-triggered release of growth factors for tissue regeneration. |
Pharmacological Research and Therapeutic Strategy Development
Enhancing Pharmacokinetic Profiles of Therapeutic Agents through TCO-PEG3-Amine Conjugation
The conjugation of therapeutic agents with this compound can significantly improve their pharmacokinetic profiles. The PEG component of the linker is particularly influential in this regard. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the hydrodynamic radius of drugs, which in turn can reduce renal clearance and extend circulation half-life. This modification can also shield the therapeutic agent from enzymatic degradation and reduce immunogenicity. While specific pharmacokinetic data for this compound conjugates is emerging, studies on similar TCO-PEGylated molecules demonstrate these benefits.
For instance, in the context of pretargeted radioimmunotherapy, a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine that "clicks" with the TCO group at the tumor site. The PEG linker on the tetrazine-bearing radioligand has been shown to improve its pharmacokinetic properties, leading to rapid clearance from non-target tissues and consequently lower radiation doses to healthy organs. This strategy combines the long half-life and specificity of the antibody with the favorable pharmacokinetics of the small molecule radioligand.
Table 1: Biodistribution of 177Lu-DOTA-PEG7-Tz in a Pretargeted Radioimmunotherapy Model with a TCO-Modified Antibody This table illustrates the pharmacokinetic advantage of using a PEGylated component in a TCO-tetrazine pretargeting system. The data shows high and persistent tumor uptake with clearance from other tissues over time.
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| 4 h | 4.6 ± 0.8 | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| 24 h | 9.5 ± 2.1 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| 72 h | 12.0 ± 5.3 | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| 120 h | 16.8 ± 3.9 | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| (Data adapted from a study on pretargeted radioimmunotherapy utilizing a TCO-modified antibody and a 177Lu-labeled tetrazine with a PEG7 linker. aacrjournals.org) |
The reaction between the TCO group of this compound and a tetrazine-modified molecule forms a stable dihydropyridazine linkage. This bioorthogonal "click chemistry" reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst. The stability of this linkage is crucial for therapeutic applications, ensuring that the conjugated molecule remains intact until it reaches its target. This is particularly important for antibody-drug conjugates (ADCs), where premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy.
The improved pharmacokinetic profile and stable linkage contribute directly to enhanced therapeutic efficacy. By extending the circulation time of a drug, this compound conjugation can increase the probability of the drug reaching its target. The stability of the TCO-tetrazine bond ensures that the therapeutic agent is delivered to the site of action in its active form. In pretargeted radioimmunotherapy, for example, the stable linkage formed at the tumor site leads to a high and persistent accumulation of the radiotherapeutic agent, resulting in a dose-dependent therapeutic response in preclinical models. aacrjournals.org
Innovations in Targeted Delivery Systems
This compound is a valuable component in the construction of innovative targeted delivery systems. The amine group on the linker can be readily conjugated to various therapeutic agents or targeting moieties, while the TCO group provides a handle for subsequent bioorthogonal reactions. This allows for a modular approach to building complex drug delivery vehicles.
A key application of this compound and related linkers is in the site-specific modification of targeting proteins, such as antibodies. Non-specific conjugation methods can lead to heterogeneous products with compromised antigen-binding affinity and unpredictable in vivo behavior. Site-specific conjugation, on the other hand, produces a homogeneous product with a defined drug-to-antibody ratio (DAR) and preserved biological activity.
One common strategy for site-specific conjugation involves the use of maleimide chemistry. A TCO-PEG3-Maleimide linker can be reacted with engineered cysteine residues on an antibody to create a TCO-functionalized antibody. This antibody can then be used in pretargeting strategies where a tetrazine-labeled therapeutic agent is administered subsequently. Studies have shown that this site-specific approach allows for the modulation of the number of TCO moieties per antibody, which can influence the efficiency of the in vivo click reaction and subsequent tumor uptake of the therapeutic agent. nih.gov
Table 2: Impact of TCO-to-Antibody Ratio on Tumor Uptake in a Pretargeted Imaging Model This table demonstrates how site-specific conjugation allows for control over the number of TCO linkers per antibody, which in turn affects the in vivo click reaction efficiency and tumor accumulation of the imaging agent.
| TCO-to-mAb Ratio | Tumor Uptake of 111In-labeled Tetrazine at 24h (%ID/g) |
| ~2 | 3.5 ± 0.6 |
| ~6 | 5.2 ± 1.1 |
| (Data adapted from a study using site-specifically TCO-PEG3-maleimide modified anti-HER2 THIOMAB™ antibodies. nih.gov) |
Exploration of "Click-to-Release" Mechanisms and Prodrug Constructs
A particularly innovative application of TCO-containing linkers is in "click-to-release" systems for the development of prodrugs. In this approach, a therapeutic agent is rendered inactive by conjugation to a TCO-containing linker. The active drug is then released at a specific site and time upon reaction of the TCO moiety with a tetrazine trigger. This strategy allows for precise spatiotemporal control over drug activation, which can significantly reduce off-target toxicity.
The mechanism of release typically involves an inverse electron demand Diels-Alder (IEDDA) reaction between the TCO and tetrazine, followed by a spontaneous elimination reaction that liberates the caged drug. Research has focused on optimizing the structure of the TCO linker to achieve rapid and complete release upon reaction with the tetrazine trigger.
A notable example is the development of TCO-caged doxorubicin prodrugs. In these constructs, the potent chemotherapeutic agent doxorubicin is attached to a TCO linker via a carbamate bond. The prodrug exhibits significantly reduced cytotoxicity compared to the free drug. Upon administration of a tetrazine trigger, the TCO-tetrazine reaction occurs, leading to the cleavage of the carbamate and the release of active doxorubicin. Studies have demonstrated that this approach can restore the cytotoxicity of doxorubicin in a controlled manner. rsc.org
Table 3: Release Kinetics of a Model Prodrug using a TCO-Tetrazine Click-to-Release System This table shows the time-dependent release of a model compound (4-nitrophenol) from a TCO-carbonate prodrug upon activation with a PEG-tetrazine trigger, demonstrating the feasibility of the click-to-release strategy.
| Time | Percent Release of 4-nitrophenol |
| 1 h | ~20% |
| 4 h | ~60% |
| 8 h | ~85% |
| 24 h | 100% |
| (Data adapted from a study on polymeric PEG-based bioorthogonal triggers for prodrug activation. jove.com) |
Future Directions and Emerging Research Avenues
Expanding the Scope of Bioorthogonal Reactions Mediated by TCO-PEG3-Amine
The cornerstone of this compound's utility is its rapid and specific inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazine partners. broadpharm.comnih.gov This reaction is prized for its exceptional kinetics and biocompatibility, allowing for the precise labeling of biomolecules in complex biological environments, including living cells. conju-probe.combroadpharm.com Future research is aimed at moving beyond this canonical reaction to further enhance the versatility of TCO-based chemistry.
A significant emerging avenue is the exploration of novel reaction partners for the trans-cyclooctene (B1233481) (TCO) group. Recent studies have demonstrated that TCO reagents can participate in bioorthogonal reactions beyond the well-established tetrazine ligations. For instance, the labeling of bacterial peptidoglycan layers has been achieved using TCO in conjunction with nitrone-tagged unnatural D-amino acids. researchgate.net This development opens up new possibilities for dual-labeling experiments where the TCO-tetrazine and TCO-nitrone reactions could be used orthogonally.
Furthermore, research is focused on creating "click-to-release" systems. In this strategy, the bioorthogonal reaction between a TCO derivative and a tetrazine not only forms a conjugate but also triggers the cleavage of a bond to release a payload, such as a drug molecule. tcichemicals.comtcichemicals.comtcichemicals.com This approach holds immense promise for developing prodrugs that can be activated at a specific site of action, and this compound serves as a critical building block for creating the necessary TCO-containing pro-drug molecules. Researchers are also fine-tuning the reaction kinetics for different applications by modifying the electronic properties of the tetrazine partner, enabling even faster and more efficient conjugations where needed. nih.govtcichemicals.com
Development of Novel Conjugation Strategies and Linker Architectures
This compound is a heterobifunctional linker, meaning it has two different reactive ends: the TCO group for bioorthogonal ligation and a primary amine for covalent attachment to other molecules. conju-probe.combroadpharm.com The amine group is highly versatile and can be readily coupled to biomolecules or surfaces containing activated esters (like NHS esters) or carboxylic acids. broadpharm.commyskinrecipes.com This fundamental architecture is being expanded upon to create a diverse toolkit of linkers with specialized functions.
Current research involves synthesizing a wide array of TCO-PEG derivatives by replacing the terminal amine with other functional groups. This allows for tailored conjugation to different sites on biomolecules. For example, TCO-PEG-Maleimide derivatives are used for specific conjugation to thiol groups found in cysteine residues of proteins, while TCO-PEG-NHS esters directly target primary amines in lysine (B10760008) residues. axispharm.combroadpharm.commedchemexpress.com This diversification allows researchers to choose the optimal linker for site-specific modification of complex biomolecules like antibodies.
The PEG3 spacer itself is also a subject of modification. While the tri-ethylene glycol unit enhances water solubility and reduces steric hindrance, linkers with varying PEG lengths (e.g., PEG2, PEG4, PEG6) are being developed. axispharm.combroadpharm.com This allows for precise control over the distance between the conjugated molecules, which can be critical for applications such as Förster Resonance Energy Transfer (FRET) imaging or optimizing the activity of conjugated proteins. Additionally, cleavable linkers, such as those incorporating disulfide bonds (e.g., TCO-SS-amine), are being designed to allow for the release of conjugated payloads under specific reducing conditions found inside cells. medchemexpress.com
| Linker Derivative | Reactive Group | Target Functional Group | Primary Application |
|---|---|---|---|
| TCO-PEG-NHS ester | N-Hydroxysuccinimide Ester | Amines (e.g., Lysine) | Protein/Antibody Labeling |
| TCO-PEG-Maleimide | Maleimide | Thiols (e.g., Cysteine) | Site-Specific Protein Conjugation |
| TCO-PEG-DBCO | Dibenzocyclooctyne | Azides | Dual "Click" Labeling Strategies |
| TCO-PEG-Biotin | Biotin | Avidin/Streptavidin | Immunoassays, Affinity Purification |
| TCO-PEG-Acid | Carboxylic Acid | Amines (with activators) | Surface Functionalization, Peptide Synthesis |
Integration into Advanced Biological and Therapeutic Platforms
The combination of biocompatibility, rapid kinetics, and versatile conjugation chemistry makes this compound an ideal component for sophisticated biomedical applications. conju-probe.comchemimpex.com Its integration into advanced therapeutic and diagnostic platforms is a major focus of current and future research.
One of the most significant emerging applications is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are novel therapeutic agents that co-opt the cell's own machinery to degrade specific disease-causing proteins. medchemexpress.com this compound is used as a flexible, hydrophilic linker to connect the two active ends of a PROTAC: one that binds to the target protein and one that recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.commedchemexpress.com
In the realm of diagnostics and imaging, this compound is crucial for developing targeted imaging agents. For example, it can be used to attach chelating agents like DOTA to antibodies or other targeting molecules. sichem.de These DOTA-conjugated molecules can then capture radioactive isotopes for use in Positron Emission Tomography (PET) imaging, enabling the precise visualization of tumors or other diseased tissues. sichem.de This "pre-targeting" approach, where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-linked imaging agent, significantly improves the target-to-background signal ratio. nih.gov
Furthermore, this compound is being integrated into advanced drug delivery systems, particularly for targeted cancer therapy. chemimpex.com By linking cytotoxic drugs to tumor-targeting antibodies via a TCO-PEG linker, researchers can create antibody-drug conjugates (ADCs) that deliver their payload specifically to cancer cells, reducing systemic toxicity. medchemexpress.com The hydrophilic PEG component helps to improve the pharmacokinetic properties of these complex biotherapeutics. axispharm.com
| Platform | Role of this compound | Emerging Research Focus |
|---|---|---|
| PROTACs | Serves as a flexible, hydrophilic linker connecting the target-binding and E3 ligase-binding moieties. medchemexpress.commedchemexpress.com | Optimizing linker length and composition to improve PROTAC efficacy and cell permeability. |
| Targeted Drug Delivery (ADCs) | Connects antibodies to cytotoxic drugs, often as part of a cleavable linker system. medchemexpress.com | Development of "click-to-release" ADCs for controlled drug release at the tumor site. |
| In Vivo Imaging (PET/SPECT) | Enables pre-targeted imaging by linking targeting biomolecules (e.g., antibodies) to imaging agents via the TCO-tetrazine reaction. conju-probe.comsichem.de | Use in multi-step targeting systems with clearing agents to enhance image contrast and reduce radiation exposure to non-target tissues. nih.gov |
| Diagnostic Tools | Facilitates the attachment of imaging agents or reporter molecules to probes for enhanced visualization. chemimpex.com | Creation of highly sensitive, fluorogenic probes for real-time tracking of biological processes. nih.gov |
Q & A
Basic: How does the molecular structure of TCO-PEG3-Amine enable its functionality in bioorthogonal chemistry?
Answer:
The compound’s three components synergize for specific applications:
- TCO (trans-cyclooctene) : Undergoes rapid, selective inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling precise labeling in biological systems .
- PEG3 (triethylene glycol) : Enhances water solubility, reduces nonspecific interactions, and improves biocompatibility .
- Amine group : Facilitates covalent conjugation to carboxylic acids or activated esters (e.g., using EDC/NHS chemistry) for functionalization .
Methodological Tip : Validate conjugation efficiency via mass spectrometry (MS) or UV-Vis quantification of unreacted amines .
Basic: What are the primary research applications of this compound in biomolecular studies?
Answer:
Key applications include:
- Biomolecule labeling : Conjugation to proteins, antibodies, or nucleic acids for tracking in live-cell imaging .
- Drug delivery systems : Functionalization of nanoparticles for targeted payload release .
- Bioorthogonal chemistry : Rapid in vivo tagging via tetrazine ligation for dynamic studies .
Methodological Tip : Optimize molar ratios (e.g., 1:1.2 this compound:biomolecule) to minimize aggregation .
Advanced: How can researchers optimize reaction conditions for this compound in bioconjugation?
Answer:
Critical parameters to test:
- pH : Maintain pH 7–8 to preserve amine reactivity while avoiding protein denaturation .
- Temperature : Lower temperatures (4–25°C) reduce hydrolysis of active esters .
- Kinetic monitoring : Use HPLC or fluorescence quenching to track reaction progress and adjust stoichiometry .
Methodological Tip : Perform time-course studies to identify reaction completion points, especially in multi-step protocols .
Advanced: How can contradictions in reported reaction kinetics of this compound across studies be resolved?
Answer:
Address discrepancies by:
- Variable standardization : Replicate studies under identical conditions (pH, solvent, temperature) .
- Control experiments : Test for competing reactions (e.g., amine oxidation or PEG hydrolysis) using LC-MS .
- Meta-analysis : Systematically compare literature data using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate confounding factors .
Basic: What methodologies are recommended for synthesizing this compound conjugates with biomolecules?
Answer:
Standard protocols include:
- Carbodiimide crosslinking : Use EDC/sulfo-NHS to activate carboxyl groups on biomolecules for amine coupling .
- Purification : Remove excess reagent via dialysis or size-exclusion chromatography .
- Characterization : Confirm conjugation via SDS-PAGE, MALDI-TOF, or fluorescence labeling .
Methodological Tip : Include negative controls (e.g., reactions without EDC) to confirm covalent binding .
Advanced: What strategies ensure reproducibility in multi-step bioorthogonal reactions using this compound?
Answer:
- Protocol documentation : Detail molar ratios, incubation times, and purification steps .
- Batch consistency : Source this compound from verified suppliers and validate purity via NMR .
- Orthogonal validation : Use complementary techniques (e.g., fluorescence resonance energy transfer (FRET) and MS) to confirm reaction outcomes .
Basic: How to validate the purity and stability of this compound in experimental setups?
Answer:
Advanced: How to integrate this compound into multi-component drug delivery systems while maintaining bioorthogonality?
Answer:
- Sequential conjugation : Prioritize TCO-tetrazine ligation before introducing other reactive groups (e.g., maleimides) .
- Orthogonal protection : Use photocleavable linkers or pH-sensitive groups to stage reactions .
- In vivo validation : Test biocompatibility and off-target reactions in model organisms (e.g., zebrafish) .
Methodological Frameworks for Research Design
- Literature review : Use systematic searches in PubMed/Web of Science with terms like “this compound AND kinetics” to identify high-quality studies .
- Research questions : Apply PICO (Population: cell lines; Intervention: this compound conjugation; Comparison: alternative linkers; Outcome: labeling efficiency) .
- Data analysis : Employ mixed methods (e.g., quantitative kinetics + qualitative microscopy) to address complex hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
